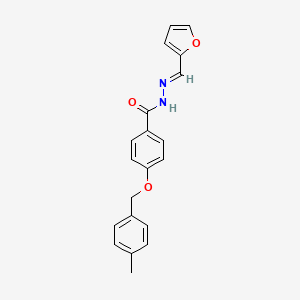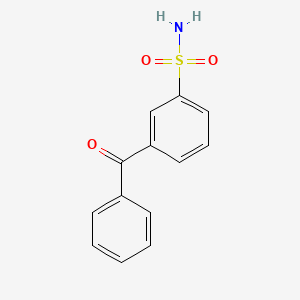![molecular formula C18H22O B11998895 4,7,7-Trimethyl-3-(4-methylbenzylidene)bicyclo[2.2.1]heptan-2-one](/img/structure/B11998895.png)
4,7,7-Trimethyl-3-(4-methylbenzylidene)bicyclo[2.2.1]heptan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,7,7-Trimethyl-3-(4-methylbenzylidene)bicyclo[2.2.1]heptan-2-one, also known as 4-Methylbenzylidene camphor, is an organic compound with the molecular formula C18H22O. It is a derivative of camphor and is commonly used in various applications, particularly in the cosmetics industry as a UV filter.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,7-Trimethyl-3-(4-methylbenzylidene)bicyclo[2.2.1]heptan-2-one typically involves the condensation of camphor with 4-methylbenzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The general reaction scheme is as follows:
Condensation Reaction:
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: To handle the increased volume of reactants.
Continuous monitoring: To ensure optimal reaction conditions.
Purification steps: Including distillation and recrystallization to obtain high-purity product.
化学反应分析
Types of Reactions
4,7,7-Trimethyl-3-(4-methylbenzylidene)bicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution can occur on the benzylidene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Halogenated derivatives of the original compound.
科学研究应用
4,7,7-Trimethyl-3-(4-methylbenzylidene)bicyclo[2.2.1]heptan-2-one has several scientific research applications:
Chemistry: Used as a model compound in studying condensation reactions and UV filter mechanisms.
Biology: Investigated for its potential effects on biological systems, particularly in relation to its UV filtering properties.
Medicine: Explored for its potential use in dermatological applications due to its UV protection capabilities.
Industry: Widely used in the formulation of sunscreens and other personal care products.
作用机制
The primary mechanism of action of 4,7,7-Trimethyl-3-(4-methylbenzylidene)bicyclo[2.2.1]heptan-2-one is its ability to absorb ultraviolet (UV) radiation. The compound absorbs UVB radiation, preventing it from penetrating the skin and causing damage. This absorption occurs through the excitation of electrons within the molecule, which then dissipate the energy as heat.
相似化合物的比较
Similar Compounds
Oxybenzone: Another UV filter used in sunscreens.
Avobenzone: Known for its ability to absorb UVA radiation.
Octocrylene: Often used in combination with other UV filters to enhance stability.
Uniqueness
4,7,7-Trimethyl-3-(4-methylbenzylidene)bicyclo[2.2.1]heptan-2-one is unique due to its specific absorption spectrum, which makes it particularly effective at filtering UVB radiation. Its stability and compatibility with other sunscreen ingredients also make it a preferred choice in many formulations.
属性
分子式 |
C18H22O |
|---|---|
分子量 |
254.4 g/mol |
IUPAC 名称 |
(3Z)-4,7,7-trimethyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C18H22O/c1-12-5-7-13(8-6-12)11-15-16(19)14-9-10-18(15,4)17(14,2)3/h5-8,11,14H,9-10H2,1-4H3/b15-11+ |
InChI 键 |
IFRCODNIQRHSLF-RVDMUPIBSA-N |
手性 SMILES |
CC1=CC=C(C=C1)/C=C/2\C(=O)C3CCC2(C3(C)C)C |
规范 SMILES |
CC1=CC=C(C=C1)C=C2C(=O)C3CCC2(C3(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2,5-dimethylphenoxy)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11998828.png)
![6-Amino-3-methyl-4-(2-methylphenyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11998832.png)

![10a,12a-Dimethyl-1,3,4,4a,4b,5,6,9,10,10a,10b,11,12,12a-tetradecahydronaphtho[2,1-f]quinoline-2,8-dione](/img/structure/B11998843.png)

![N'-[(E)-(4-methylphenyl)methylidene]-1H-benzimidazole-5-carbohydrazide](/img/structure/B11998856.png)
![n,n-Diethyl-2-hydroxy-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2h-pyrido[2,1-a]isoquinoline-3-carboxamide](/img/structure/B11998860.png)


![N-[2-(diethylamino)ethyl]-N'-(1,3-thiazol-2-yl)ethanediamide](/img/structure/B11998870.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11998872.png)



